

A Comprehensive Technical Guide to 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

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Compound of Interest

Compound Name: 4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine

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Abstract

This technical guide provides an in-depth overview of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine, a key intermediate in supramolecular chemistry and materials science, and a ligand for medically relevant metal complexes. This document details its nomenclature, synthesis, and physicochemical properties, with a focus on experimental protocols and quantitative data. Furthermore, it explores the applications of its metal complexes in cancer therapy, including their impact on cellular signaling pathways.

Chemical Identity and Nomenclature

The compound 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine is a substituted terpyridine, a tridentate heterocyclic ligand.

Identifier	Value
Common Name	4'-(4-Bromophenyl)-2,2':6',2''-terpyridine
IUPAC Name	4-(4-bromophenyl)-2,6-di(pyridin-2-yl)pyridine[1]
CAS Number	89972-76-9[1]
Molecular Formula	C ₂₁ H ₁₄ BrN ₃ [1]
Molecular Weight	388.26 g/mol
Synonyms	4'-(4-Bromophenyl)- α,α',α'' -tripyrindyl

Synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

The synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine is most commonly achieved via the Kröhnke synthesis or a two-step aldol condensation.

Kröhnke Synthesis Method

A large-scale synthesis has been developed using the Kröhnke procedure, which provides an overall yield of 55%.[1] This two-step method is advantageous for producing large batches of the compound in analytically pure form through simple recrystallization.[1]

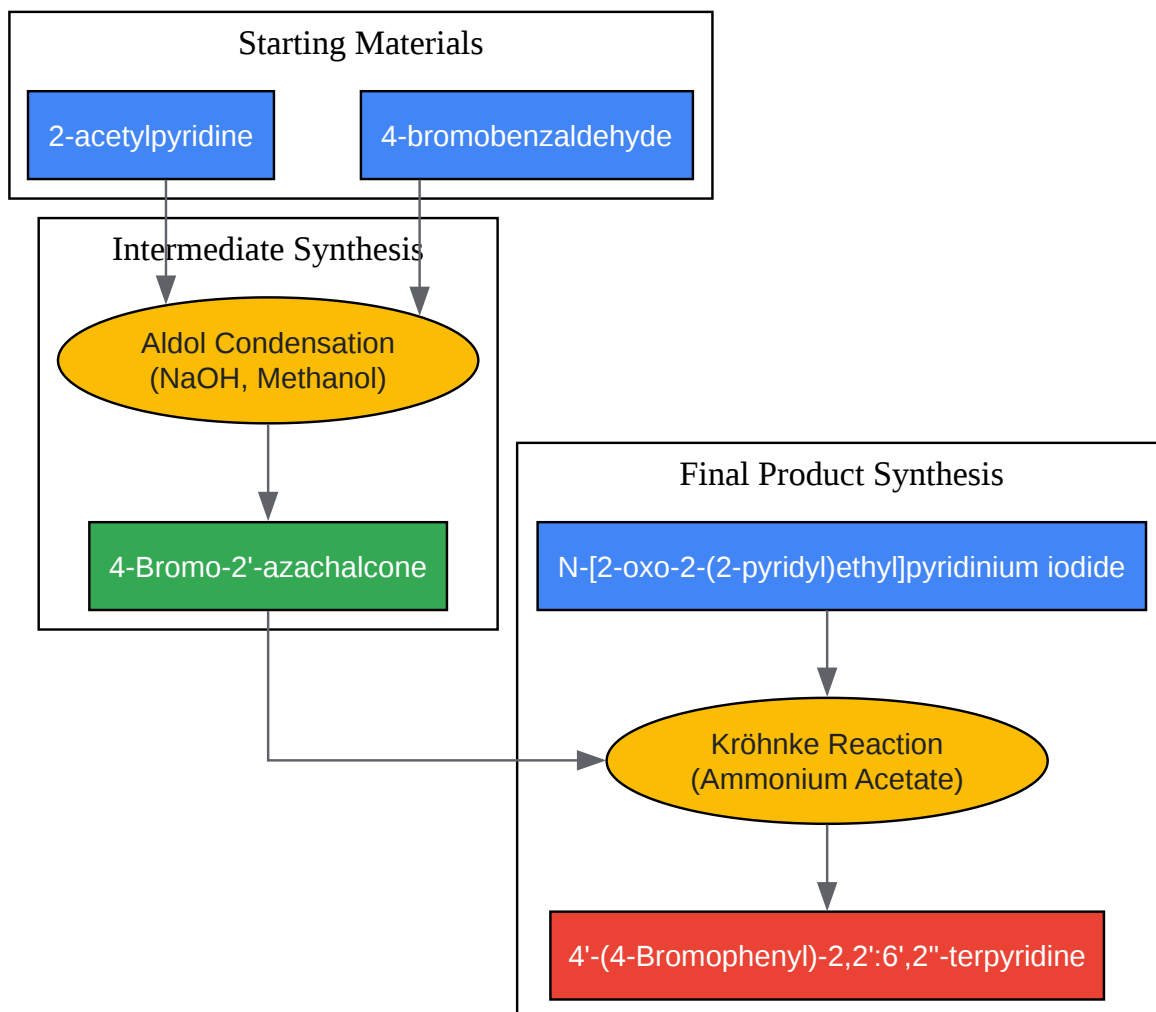
Experimental Protocol:

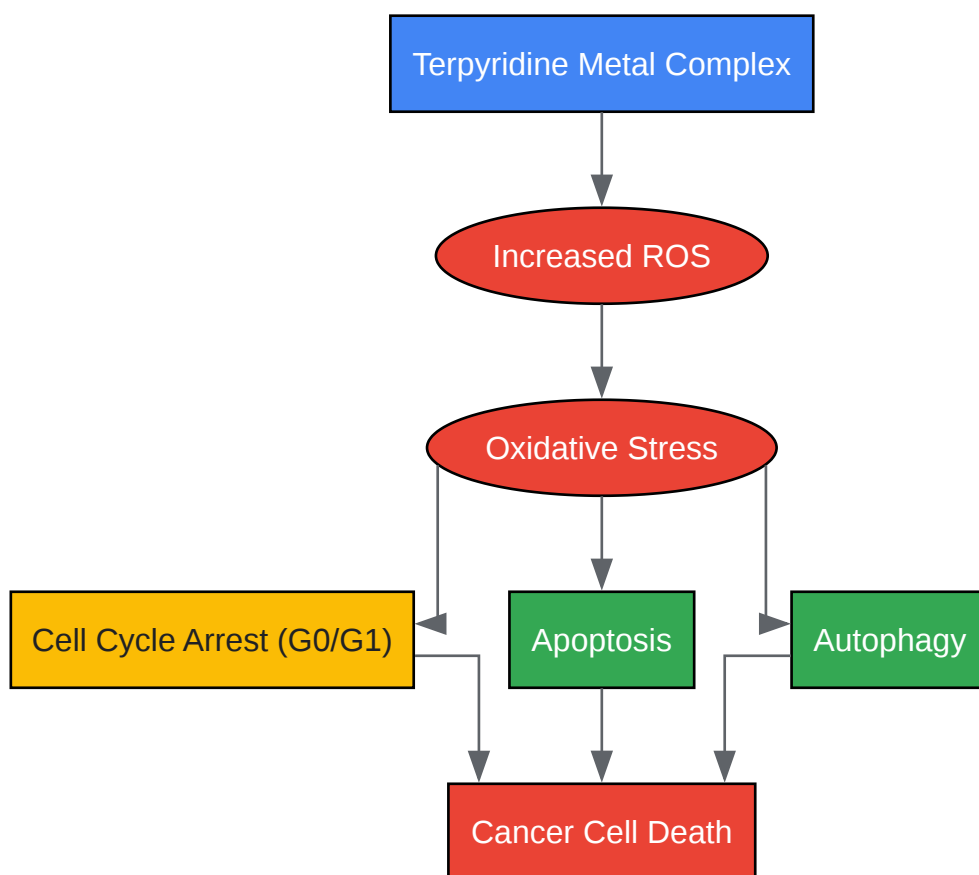
The synthesis involves the reaction of 2-[3-(4-bromophenyl)-1-oxoprop-2-enyl]pyridine with N-[2-oxo-2-(2-pyridyl)-ethyl]pyridinium iodide.[1]

Step 1: Synthesis of 2-[3-(4-bromophenyl)-1-oxoprop-2-enyl]pyridine A detailed protocol for the synthesis of the precursor, 4-Bromo-2'-azachalcone, is provided by Korall et al. (1997).[2] 4-Bromobenzaldehyde (20.0 mmol) is dissolved in 45 ml of methanol and 15 ml of 1 M NaOH.[2] To this solution, 2-acetylpyridine (21.1 mmol) is added, and the mixture is stirred for 30 minutes.[2] The resulting precipitate is filtered, dissolved in dichloromethane, and washed with water.[2] The organic layer is dried over sodium sulfate, filtered, and evaporated.[2] The crude product is recrystallized from methanol to yield the azachalcone intermediate.[2]

Step 2: Synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine The intermediate from Step 1 is then reacted with N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide in the presence of ammonium acetate, which acts as both a base and a ring-closing agent.[2][3]

Synthesis Workflow





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